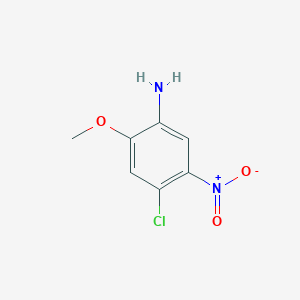

4-Chloro-2-methoxy-5-nitroaniline

Descripción general

Descripción

4-Chloro-2-methoxy-5-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3. It is a solid substance that is typically used in various chemical and industrial applications. The compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an aniline ring, which imparts unique chemical properties to it .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxy-5-nitroaniline can be synthesized through a multi-step process involving nitration, chlorination, and methoxylation reactions. One common method involves the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, followed by chlorination to introduce the chloro group at the 4-position .

Industrial Production Methods

In industrial settings, the compound is typically produced using large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reagents are carefully controlled to optimize yield and purity. The process often involves the use of catalysts and solvents to facilitate the reactions and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed

Reduction: 4-Chloro-2-methoxy-5-aminoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Dyes and Pigments

One of the primary uses of 4-Chloro-2-methoxy-5-nitroaniline is as an intermediate in the synthesis of dyes and pigments. The compound's unique structure allows it to participate in various chemical reactions, yielding colored compounds used in textiles and inks. This compound can undergo reactions such as reduction and substitution, leading to derivatives that exhibit different colors and properties.

Synthetic Pathways

The synthesis of this compound typically involves a multi-step process:

- Nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline.

- Chlorination at the 4-position to introduce the chloro group.

- Purification through recrystallization or chromatography to obtain high-purity products for industrial use.

Biological Applications

Pharmaceutical Research

Research has indicated that this compound may have potential biological activities. Studies have shown its interaction with flavin-dependent monooxygenases, which can lead to the degradation of the compound into less harmful products. This interaction is crucial in assessing its environmental impact and potential therapeutic uses.

Anticancer Activity

Recent investigations have explored the compound's potential in treating non-small cell lung cancer (NSCLC). It has been associated with the inhibition of mutated forms of the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell proliferation. Compounds derived from this compound have demonstrated enhanced efficacy against resistant cancer cell lines, suggesting a promising avenue for drug development .

Environmental Science

Pollutant Degradation

The compound has been studied for its role in degrading nitroaromatic pollutants through reductive processes. Research indicates that it can facilitate the removal of harmful substances from contaminated environments, making it valuable in environmental remediation strategies .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-methoxy-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxy-2-nitroaniline: Similar structure but lacks the chloro group.

4-Chloro-2-nitroaniline: Similar structure but lacks the methoxy group.

2-Methoxy-4-nitroaniline: Similar structure but different positioning of the chloro group

Uniqueness

4-Chloro-2-methoxy-5-nitroaniline is unique due to the specific combination of chloro, methoxy, and nitro groups on the aniline ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .

Actividad Biológica

4-Chloro-2-methoxy-5-nitroaniline is a compound of significant interest in medicinal and biochemical research due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C7H7ClN2O3

Molecular Weight: 192.59 g/mol

CAS Number: 22459-72-9

This compound features a chloro group at the para position, a methoxy group at the ortho position, and a nitro group at the meta position relative to the aniline nitrogen. These substituents influence its reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with various biological targets, including enzymes and proteins. The presence of the nitro group allows it to participate in redox reactions, modulating the activity of redox-sensitive enzymes. Additionally, this compound can form strong intra- and intermolecular hydrogen bonds, enhancing its binding affinity to specific molecular targets .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of oxidative stress pathways. For instance, research indicates that this compound can influence cell signaling pathways related to proliferation and apoptosis, making it a candidate for further development as an anticancer agent .

Enzyme Interaction

This compound interacts with flavin-dependent monooxygenases, which catalyze the reduction of nitro groups to amino groups. This enzymatic conversion is crucial for the compound's degradation and transformation within biological systems.

Cellular Effects

The compound has been observed to induce oxidative stress in cells, affecting gene expression related to stress responses and detoxification pathways. This oxidative stress can lead to alterations in cellular metabolism as it interacts with various metabolic enzymes .

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound against several cancer cell lines. Results indicated a significant reduction in cell viability, particularly in human breast cancer cells, suggesting its potential as a therapeutic agent .

- Oxidative Stress Induction : Another investigation focused on the compound's ability to induce oxidative stress in liver cells. The study demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), which correlated with upregulation of antioxidant genes .

Applications in Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : As an intermediate in synthesizing pharmaceutical compounds.

- Biological Studies : Utilized as a probe in biochemical assays to study enzyme activity and protein interactions.

- Material Science : Investigated for its nonlinear optical properties for applications in photonics and optoelectronics .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-chloro-2-methoxy-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLQAJYDEDLSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.